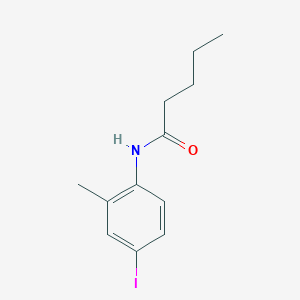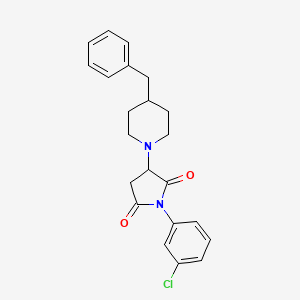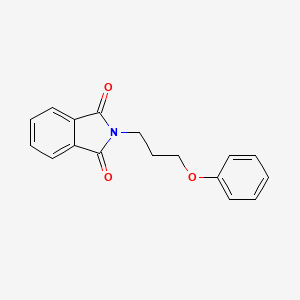
N-(4-iodo-2-methylphenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodo-2-methylphenyl)pentanamide, also known as IMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IMP is a derivative of pentanamide and contains an iodine and a methyl group on its phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(4-iodo-2-methylphenyl)pentanamide has been used in various scientific research applications, such as in the development of new drugs and as a tool for studying biological systems. N-(4-iodo-2-methylphenyl)pentanamide has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, N-(4-iodo-2-methylphenyl)pentanamide has been used as a tracer in positron emission tomography (PET) imaging studies to investigate the distribution and pharmacokinetics of drugs in vivo.
Wirkmechanismus
The mechanism of action of N-(4-iodo-2-methylphenyl)pentanamide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2, N-(4-iodo-2-methylphenyl)pentanamide may reduce the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
N-(4-iodo-2-methylphenyl)pentanamide has been shown to have anti-inflammatory and analgesic effects in various animal models. In a study on rats, N-(4-iodo-2-methylphenyl)pentanamide was found to reduce paw edema and pain sensitivity in a dose-dependent manner. Additionally, N-(4-iodo-2-methylphenyl)pentanamide has been reported to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-iodo-2-methylphenyl)pentanamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-(4-iodo-2-methylphenyl)pentanamide has been reported to have low toxicity, making it a safer alternative to other compounds. However, one limitation of using N-(4-iodo-2-methylphenyl)pentanamide is its high cost, which may limit its use in larger studies.
Zukünftige Richtungen
There are several future directions for the research on N-(4-iodo-2-methylphenyl)pentanamide. One potential direction is the development of new drugs based on N-(4-iodo-2-methylphenyl)pentanamide's anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand the mechanism of action of N-(4-iodo-2-methylphenyl)pentanamide and its potential applications in the treatment of various diseases. Furthermore, N-(4-iodo-2-methylphenyl)pentanamide may be used as a tracer in PET imaging studies to investigate the pharmacokinetics of other drugs in vivo. Overall, N-(4-iodo-2-methylphenyl)pentanamide has shown promising results in various scientific research applications and warrants further investigation.
Synthesemethoden
The synthesis of N-(4-iodo-2-methylphenyl)pentanamide involves the reaction of 4-iodo-2-methylbenzoic acid with pentanoyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-iodo-2-methylphenyl)pentanamide. This method has been reported to yield high-quality N-(4-iodo-2-methylphenyl)pentanamide with a purity of over 95%.
Eigenschaften
IUPAC Name |
N-(4-iodo-2-methylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-3-4-5-12(15)14-11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYZJIRHWRDMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-2-isopropyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5131467.png)
![8-(3,4-difluorobenzyl)-1-(2-methoxyethyl)-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5131475.png)

![1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B5131481.png)
![methyl 4-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5131501.png)

![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5131518.png)
![methyl 7-cyclopropyl-3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5131523.png)

![N-cyclopropyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5131555.png)
![2-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5131562.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5131569.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B5131570.png)
![ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate](/img/structure/B5131571.png)